1-(3-(Trifluoromethyl)pyridin-2-YL)piperidin-4-one
Overview
Description
1-(3-(Trifluoromethyl)pyridin-2-YL)piperidin-4-one is a useful research compound. Its molecular formula is C11H11F3N2O and its molecular weight is 244.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Compounds
- Trifluoromethyl-containing Building Blocks : 1-(3,3,3-Trifluoro-2,2-dihydroxypropyl)pyridin-1-ium bromide serves as a trifluoromethyl-containing building block for the preparation of trifluoromethyl-substituted aminopyrroles, which can be further transformed into various biologically relevant compounds (Khlebnikov et al., 2018).
Synthesis Methods
- Novel Synthesis Method for Diamines : A novel method for the synthesis of 3-(pyrrolidin-1-yl)piperidine, a conformationally rigid diamine of major importance in medicinal chemistry, was proposed based on the exhaustive catalytic hydrogenation of pyrrolylpyridine (Smaliy et al., 2011).
Molecular Structure and Activity
- Structure and Biological Activity : The compound 2-(1-(3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropylthiazole-4-carboxamide was synthesized, and its structure was characterized by various spectroscopic methods. Bioassay results indicated good fungicidal and antiviral activities against tobacco mosaic virus (Li et al., 2015).
Chemical Synthesis
- Synthesis of Functionalized Compounds : A convenient preparation of 3- and 4-(1H-azol-1-yl)piperidines by arylation of azoles (e.g., pyrazoles, imidazoles, and triazoles) with bromopyridines and subsequent reduction of the pyridine ring was developed, extending to benzo analogues of the title compounds (Shevchuk et al., 2012).
Crystal Structures
- Crystal Structure Analysis : The crystal structures of five racemic 4-{3-(halophenyl)hexahydro[1,3]oxazolo[3,4-a]pyridin-1- yl}-2,8-bis(trifluoromethyl)quinolines were reported, prepared from mefloquine and XC6H5CHO. The structures displayed 'F' shapes with different interplanar angles, illustrating the molecule's conformational diversity (Gonçalves et al., 2013).
Chemical Properties
- Corrosion Inhibition Studies : Quantum chemical calculations and molecular dynamics simulations were used to investigate the adsorption and corrosion inhibition propertiesof piperidine derivatives on iron. The study provided insights into the interaction of these compounds with metal surfaces, which is important for understanding their potential use in corrosion prevention (Kaya et al., 2016).
Drug Discovery and Development
- Discovery of Glycine Transporter Inhibitors : In drug discovery, 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide was identified as a potent and structurally diverse backup compound for a glycine transporter 1 inhibitor, demonstrating the compound's relevance in neuroscience and pharmacology (Yamamoto et al., 2016).
Pharmaceutical Applications
- Antineoplastic Tyrosine Kinase Inhibitor Metabolism : Flumatinib, an antineoplastic tyrosine kinase inhibitor, is metabolized predominantly by amide bond cleavage, yielding various metabolites. This study provided important insights into the metabolism of a drug with a trifluoromethyl pyridine component, crucial for understanding its pharmacokinetics and pharmacodynamics (Gong et al., 2010).
Chemical Reactions and Transformations
- Functionalization of Trifluoromethyl-Substituted Pyridines : Research into the direct metalation and subsequent functionalization of trifluoromethyl-substituted pyridines and quinolines revealed that these compounds can be selectively metalated and functionalized at various positions, leading to the synthesis of diverse pyridinecarboxylic acids and quinolinecarboxylic acids (Schlosser & Marull, 2003).
Safety and Hazards
Properties
IUPAC Name |
1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O/c12-11(13,14)9-2-1-5-15-10(9)16-6-3-8(17)4-7-16/h1-2,5H,3-4,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKRSQNGRLYWCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=C(C=CC=N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619826 | |
Record name | 1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30619826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
801306-55-8 | |
Record name | 1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30619826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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